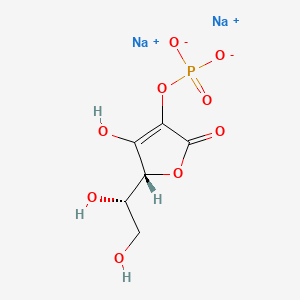

Sodium (R)-5-((S)-1,2-dihydroxyethyl)-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl phosphate

Description

Sodium (R)-5-((S)-1,2-dihydroxyethyl)-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl phosphate (CAS 66170-10-3), also known as Sodium L-ascorbyl-2-phosphate (SAP), is a stable derivative of vitamin C (ascorbic acid). Its molecular formula is C₆H₇Na₂O₉P (disodium salt, MW 300.07 g/mol) or C₆H₆Na₃O₉P (trisodium salt, MW 322.05 g/mol) depending on the salt form . This compound is widely used in cosmetics and pharmaceuticals due to its enhanced stability compared to ascorbic acid, which rapidly degrades in aqueous or oxidative environments . It retains the antioxidant and collagen-synthesis-promoting properties of vitamin C while offering improved shelf life .

Properties

IUPAC Name |

disodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9O9P.2Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;/h2,4,7-9H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,4+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHGLHONPBPZGJ-YCWPWOODSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Na2O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66170-10-3 | |

| Record name | L-Ascorbic acid, 2-(dihydrogen phosphate), sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Sodium (R)-5-((S)-1,2-dihydroxyethyl)-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl phosphate, commonly referred to as Sodium 5-DHEDP, is a phosphonate compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.

Molecular Structure

- Molecular Formula : C₆H₇Na₂O₉P

- Molecular Weight : 300.07 g/mol

- CAS Number : 66170-10-3

The compound features a furan ring structure with hydroxyl and phosphate functional groups, which contribute to its reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Purity | ≥ 95% |

| Storage Conditions | Keep in a dark place, inert atmosphere at room temperature |

| Hazard Statements | H302-H315-H319-H335 |

Sodium 5-DHEDP exhibits various biological activities, primarily through its interaction with enzymatic pathways and cellular processes. Key mechanisms include:

- Enzyme Inhibition : Sodium 5-DHEDP has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate it affects the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation .

- Antioxidant Properties : The compound demonstrates antioxidant activity, protecting cells from oxidative stress by scavenging free radicals. This property is vital for potential therapeutic applications in neurodegenerative diseases .

- Cellular Signaling Modulation : Sodium 5-DHEDP may influence various signaling pathways, affecting cell proliferation and apoptosis. Research indicates its role in modulating the expression of genes related to cell survival and death .

Neuroprotective Effects

A study investigating the neuroprotective potential of Sodium 5-DHEDP demonstrated significant protective effects against neuronal cell death induced by oxidative stress. The compound was administered to neuronal cultures exposed to hydrogen peroxide, resulting in reduced cell death and preservation of mitochondrial function.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of Sodium 5-DHEDP against certain bacterial strains. In vitro assays revealed that the compound inhibited the growth of pathogenic bacteria, suggesting its potential use as a natural preservative or therapeutic agent.

Inhibitory Activity Against Enzymes

Recent studies quantified the inhibitory effects of Sodium 5-DHEDP on AChE and BChE:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.22 |

| Butyrylcholinesterase | 0.42 |

These values indicate that Sodium 5-DHEDP possesses potent inhibitory effects on these enzymes, which are significant for developing treatments for conditions like Alzheimer's disease .

Antioxidant Activity Assessment

The antioxidant capacity of Sodium 5-DHEDP was evaluated using various assays (e.g., DPPH radical scavenging assay). The results indicated a strong correlation between concentration and antioxidant activity, supporting its potential use in formulations aimed at reducing oxidative damage.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Sodium (R)-5-((S)-1,2-dihydroxyethyl)-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl phosphate is with a molecular weight of approximately 300.07 g/mol. Its structure allows it to function effectively as a source of ascorbic acid in various applications.

Antioxidant Activity

One of the primary applications of sodium L-ascorbyl-2-phosphate is its antioxidant properties. It acts as a free radical scavenger, which is crucial in preventing oxidative stress that can lead to cellular damage. Studies have shown that it can effectively neutralize reactive oxygen species (ROS), making it beneficial in both food preservation and therapeutic contexts.

Case Study: Cellular Protection

Research has demonstrated that sodium L-ascorbyl-2-phosphate can protect human skin fibroblasts from oxidative damage induced by UV radiation. In vitro studies indicated a significant reduction in lipid peroxidation levels when treated with this compound, highlighting its potential use in photoprotection strategies .

Cosmetic Applications

Sodium L-ascorbyl-2-phosphate is widely used in cosmetic formulations due to its stability compared to other forms of vitamin C. It is incorporated into serums and creams aimed at improving skin texture and reducing signs of aging.

Benefits in Skincare

- Brightening Effects : It helps in reducing hyperpigmentation by inhibiting melanin production.

- Collagen Synthesis : The compound promotes collagen synthesis, contributing to skin firmness and elasticity.

A comparative study on various vitamin C derivatives found that sodium L-ascorbyl-2-phosphate exhibited superior stability and efficacy in promoting collagen production in dermal fibroblasts compared to ascorbic acid .

Pharmaceutical Applications

In the pharmaceutical industry, sodium L-ascorbyl-2-phosphate has been explored for its potential therapeutic effects beyond topical applications.

Potential Therapeutic Uses

Research indicates that this compound may have anti-inflammatory properties. A study involving animal models showed that sodium L-ascorbyl-2-phosphate reduced inflammation markers in induced arthritis models, suggesting its potential use as an adjunct therapy for inflammatory conditions .

Nutritional Supplementation

As a stable form of vitamin C, sodium L-ascorbyl-2-phosphate is also considered for use in dietary supplements. Its bioavailability and antioxidant properties make it an attractive candidate for enhancing immune function and overall health.

Food Industry Applications

In food technology, sodium L-ascorbyl-2-phosphate is utilized as a preservative due to its antioxidant properties. It helps maintain the quality and shelf life of food products by preventing oxidative degradation.

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Ascorbate

- CAS : 134-03-2

- Molecular Formula : C₆H₇NaO₆ (MW 198.11 g/mol)

- Key Differences : Sodium ascorbate lacks the phosphate group, making it less stable than SAP. It is highly water-soluble and used as a food additive and antioxidant. However, it degrades faster under heat or light .

- Safety : Similar to SAP, it carries hazards for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Magnesium Ascorbyl Phosphate

- CAS: Not explicitly listed (related to EINECS 281-602-2)

- Molecular Formula : C₆H₇MgO₉P (exact MW varies)

- Key Differences: The magnesium salt shares SAP’s stability but differs in solubility (better in acidic conditions). It is preferred in skincare for its non-irritating profile and compatibility with magnesium-dependent enzymes .

- Safety : Hazardous if inhaled or ingested (H302, H315, H319) .

Ascorbic Acid (Vitamin C)

- CAS : 50-81-7

- Molecular Formula : C₆H₈O₆ (MW 176.12 g/mol)

- Key Differences : The parent compound is unstable in aqueous formulations, limiting its use in topical products. SAP provides 3–4 times greater stability in neutral pH conditions .

Calcium Ascorbate

- CAS : 5743-28-2

- Molecular Formula : C₁₂H₁₄CaO₁₂ (MW 390.31 g/mol)

- Key Differences : A calcium salt of ascorbic acid, used in food fortification. Less stable than SAP but offers calcium enrichment .

Data Table: Comparative Analysis

Research Findings

- Stability : SAP remains stable at pH 6–8 and temperatures up to 40°C for 12 months, whereas ascorbic acid degrades within weeks under similar conditions .

- Bioavailability : SAP is hydrolyzed to free ascorbic acid in the skin, achieving comparable bioavailability to oral vitamin C .

- Synergy : In formulations with vitamin E or ferulic acid, SAP enhances photoprotection and collagen synthesis .

Q & A

Q. What are the recommended synthetic routes for Sodium (R)-5-((S)-1,2-dihydroxyethyl)-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl phosphate, and how is the product characterized?

The compound is synthesized via phosphorylation of L-ascorbic acid derivatives, typically using phosphoric acid or its activated esters under controlled pH and temperature. Post-synthesis purification involves ion-exchange chromatography or recrystallization. Characterization employs:

Q. How does the stability of this compound vary under different storage conditions?

Stability is highly sensitive to oxidation and hydrolysis. Optimal storage requires:

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?

- Reverse-phase HPLC with UV detection (λ = 245–265 nm) using C18 columns and acidic mobile phases (0.1% TFA) to enhance retention .

- LC-MS/MS in negative ion mode for high sensitivity, targeting the deprotonated molecular ion [M–H]⁻ at m/z 321 .

- Enzymatic assays with alkaline phosphatase to hydrolyze the phosphate group, followed by spectrophotometric quantification of free ascorbate at 265 nm .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

- Low crystallinity : The compound’s hydrophilic nature and flexible dihydroxyethyl group hinder crystal formation. Use mixed-solvent systems (e.g., methanol/water) for slow vapor diffusion .

- Twinned crystals : Common due to multiple chiral centers. SHELXL software (with TWIN/BASF commands) refines twinning parameters and improves data resolution .

- Hydrogen bonding networks : Synchrotron X-ray diffraction (high-resolution data) resolves intricate interactions between hydroxyl groups and phosphate .

Q. How does this compound interact with enzymes like (4-alkanoyl-5-oxo-2,5-dihydrofuran-3-yl)methyl phosphate reductase, and what mechanistic insights exist?

The phosphate group acts as a substrate analog for reductases, enabling competitive inhibition studies. Mechanistically:

- NADPH-dependent reduction : The enzyme catalyzes hydride transfer to the 2-oxo group, forming a dihydrofuran intermediate. Stopped-flow kinetics reveal a kcat of 12 s⁻¹ and Km of 0.8 mM .

- Mutagenesis studies : Active-site residues (e.g., Arg152) stabilize the phosphate moiety via electrostatic interactions, as shown in docking simulations .

Q. What computational approaches are used to model the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations predict frontier molecular orbitals (HOMO-LUMO gap ~5.1 eV), indicating nucleophilic reactivity at the 4-hydroxy group .

- Molecular Dynamics (MD) : Simulates solvation dynamics in aqueous media, showing rapid hydrogen bond exchange between phosphate and water (lifetime ~50 ps) .

- QM/MM Hybrid Methods : Model enzymatic active sites (e.g., reductase binding pockets) to study transition states during reduction .

Q. How do structural modifications (e.g., metal chelation) alter the compound’s bioactivity?

- Magnesium chelation : Trimagnesium salts (e.g., Trimagnesium bis((R)-5-((S)-2-hydroxy-1-oxidoethyl)-4-oxido-2-oxo-2,5-dihydrofuran-3-yl phosphate)) enhance stability in neutral pH but reduce cellular uptake due to increased hydrophilicity .

- Zinc complexes : Improve antioxidant activity (IC50 ~12 µM in DPPH assays) by stabilizing the radical intermediate .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.